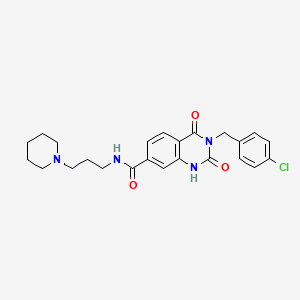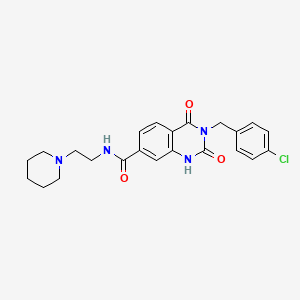
3-(4-chlorobenzyl)-2,4-dioxo-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KKHT-10618 is a small molecular drug with the chemical formula C23H25ClN4O3. This compound has shown potential in various therapeutic areas, including epilepsy, hypertension, and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KKHT-10618 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Detailed synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of KKHT-10618 involves scaling up the laboratory synthesis to a commercial scale. This process includes optimizing reaction conditions, purification methods, and ensuring compliance with regulatory standards. Techniques such as high-performance liquid chromatography and crystallization are commonly used to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
KKHT-10618 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under inert atmosphere and low temperatures.
Substitution: Halogens, nucleophiles, and other reagents under specific solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
KKHT-10618 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of T-type calcium channels and their inhibitors.
Biology: Investigated for its effects on cellular processes involving calcium ion regulation.
Industry: Utilized in the development of new drugs targeting calcium channels and related pathways.
Mechanism of Action
KKHT-10618 exerts its effects by inhibiting the voltage-dependent T-type calcium channels, specifically the alpha-1G subunit . This inhibition reduces the influx of calcium ions into excitable cells, thereby modulating various calcium-dependent processes such as muscle contraction, hormone release, and gene expression . The molecular targets and pathways involved include the modulation of calcium ion channels and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
KKHT-11018: Another T-type calcium channel inhibitor with a similar structure but different potency and selectivity.
KKHT-20718: A related compound with a different chemical structure but targeting the same calcium channels.
KKHT-20818: Similar in function but with variations in the chemical structure and pharmacokinetic properties.
Uniqueness
KKHT-10618 is unique due to its specific targeting of the alpha-1G subunit of T-type calcium channels, which distinguishes it from other calcium channel inhibitors. Its unique chemical structure and high selectivity make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C23H25ClN4O3 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2,4-dioxo-N-(2-piperidin-1-ylethyl)-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H25ClN4O3/c24-18-7-4-16(5-8-18)15-28-22(30)19-9-6-17(14-20(19)26-23(28)31)21(29)25-10-13-27-11-2-1-3-12-27/h4-9,14H,1-3,10-13,15H2,(H,25,29)(H,26,31) |
InChI Key |
BKSKSEWIBBBRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


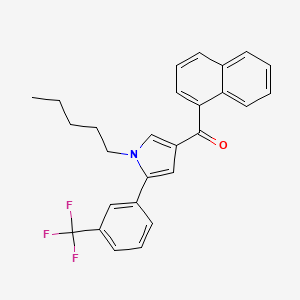
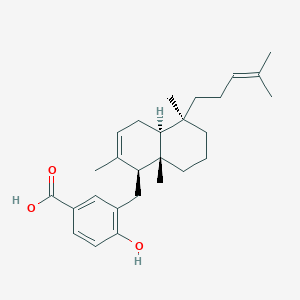
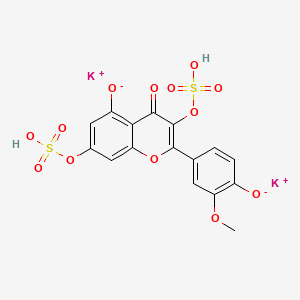
![(1R,3S)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849742.png)
![(1R,3R)-3-[4-(2-methyldecan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849748.png)
![(1R,3R,4R)-4-(3-hydroxypropyl)-3-[4-(2-methylpentan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849752.png)
![(1S,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849756.png)
![(1R,3S)-3-[2-methoxy-4-(2-methyloctan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849761.png)
![(1R,3S)-3-[2-methoxy-4-(2-methylheptan-2-yl)phenyl]cyclohexan-1-ol](/img/structure/B10849767.png)
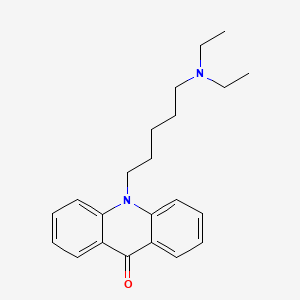
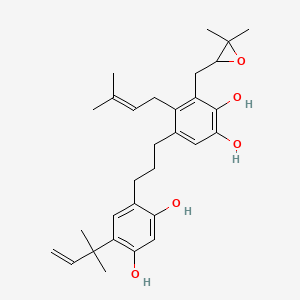
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-aminophenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849793.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(4-methoxyphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849800.png)
